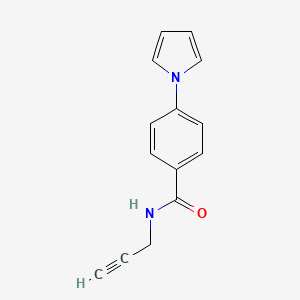
N-prop-2-ynyl-4-pyrrol-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-prop-2-ynyl-4-pyrrol-1-ylbenzamide (also known as PPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB is a heterocyclic compound that belongs to the class of pyrroles, which are known for their diverse pharmacological activities.
科学的研究の応用
PPB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, PPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. PPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, PPB has been used as a tool compound in drug discovery to identify new drug targets and lead compounds.
作用機序
The mechanism of action of PPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. PPB has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. These inhibitory effects of PPB may contribute to its anticancer and neuroprotective properties.
Biochemical and physiological effects:
PPB has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. PPB has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. In addition, PPB has been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of PPB for lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. PPB has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, one of the limitations of PPB is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on PPB, including the identification of its molecular targets and the development of more potent and selective analogs. PPB may also be studied for its potential use in combination therapy with other anticancer or neuroprotective agents. In addition, PPB may be studied for its potential applications in other fields, such as immunology and infectious diseases. Overall, PPB is a promising compound that has the potential to contribute to the development of new drugs and therapies for various diseases.
合成法
PPB can be synthesized by a multistep process, which involves the reaction of 4-bromo-2-fluorobenzoyl chloride with propargylamine to obtain 4-(prop-2-yn-1-ylamino)-2-fluorobenzoyl chloride. The resulting compound is then reacted with pyrrole in the presence of a base to yield PPB. This synthesis method has been optimized to obtain high yields and purity of PPB.
特性
IUPAC Name |
N-prop-2-ynyl-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-16/h1,3-8,10-11H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSABYCBEQBMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)
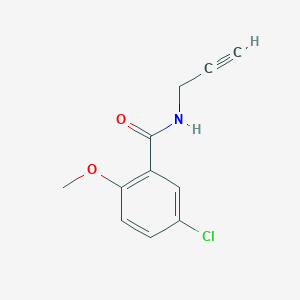

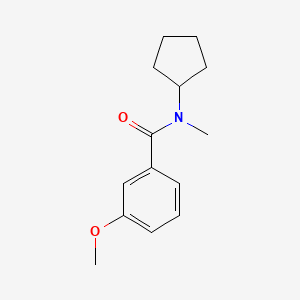
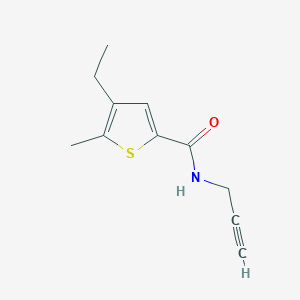
![4-[(E)-3-quinoxalin-2-ylprop-2-enoyl]piperazin-2-one](/img/structure/B7537116.png)
![2-fluoro-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537120.png)
![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
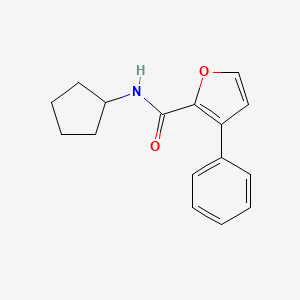
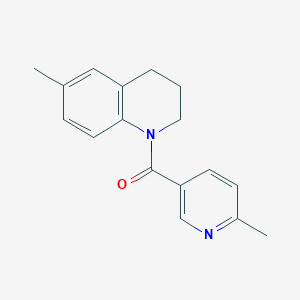
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
